Home > Products > Screening Compounds P86146 > Enzastaurin dihydrochloride
Enzastaurin dihydrochloride - 365253-37-8

Enzastaurin dihydrochloride

Catalog Number: EVT-388001
CAS Number: 365253-37-8
Molecular Formula: C32H31Cl2N5O2
Molecular Weight: 588.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enzastaurin dihydrochloride is a synthetic compound classified as a bisindolylmaleimide and is primarily recognized for its potential antineoplastic activity. It functions as a small-molecule serine-threonine kinase inhibitor, specifically targeting protein kinase C beta. This inhibition is crucial in the modulation of various signaling pathways associated with tumor growth and angiogenesis. Enzastaurin dihydrochloride is currently being investigated for its therapeutic efficacy in several cancers, including diffuse large B cell lymphoma and glioblastoma, as well as in rare connective tissue disorders like Ehlers-Danlos syndrome .

Source

The compound was initially developed by Eli Lilly and Company and is now under the development of Aytu BioPharma and Denovo Biopharma. It has received orphan drug designation, which facilitates the development of treatments for rare diseases .

Classification

Enzastaurin dihydrochloride falls under multiple classifications:

  • Drug Class: Antineoplastics
  • Chemical Class: Indoles, Piperidines, Pyridines
  • Molecular Formula: C32_{32}H30_{30}ClN5_5O2_2 (for the hydrochloride form)
  • CAS Number: 359017-79-1 .
Synthesis Analysis

Methods

Enzastaurin dihydrochloride can be synthesized through a multi-step process involving the condensation of indole derivatives with maleimide intermediates. The synthesis typically involves:

  1. Formation of an indole derivative.
  2. Reaction with maleic anhydride to form the bisindolylmaleimide structure.
  3. Hydrochlorination to yield the dihydrochloride salt form.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor the progress of the reaction and to purify the final product .

Molecular Structure Analysis

Structure

The molecular structure of Enzastaurin dihydrochloride features a bisindolylmaleimide backbone, characterized by two indole rings connected through a maleimide moiety. The presence of chlorine in its structure enhances its pharmacological properties.

Data

  • Molecular Weight: Approximately 515.617 g/mol
  • InChI Key: UUADYKVKJIMIPA-UHFFFAOYSA-N
  • 3D Structure: Available in various chemical databases for visualization purposes .
Chemical Reactions Analysis

Reactions

Enzastaurin dihydrochloride primarily undergoes reactions that involve its interaction with biological targets rather than traditional organic reactions. The key reactions include:

  • Inhibition of protein kinase C beta, which disrupts downstream signaling pathways involved in cell proliferation and survival.
  • Modulation of vascular endothelial growth factor signaling, impacting angiogenesis.

Technical Details

These interactions have been studied using various biochemical assays that measure kinase activity, cellular proliferation rates, and apoptosis in cancer cell lines .

Mechanism of Action

Enzastaurin dihydrochloride exerts its therapeutic effects through several mechanisms:

  1. Inhibition of Protein Kinase C Beta: By binding to the ATP-binding site, it prevents the activation of this kinase, which is crucial for tumor growth and survival.
  2. Disruption of Angiogenesis: It reduces vascular endothelial growth factor-induced angiogenesis, thereby limiting blood supply to tumors.
  3. Induction of Apoptosis: The compound promotes programmed cell death in tumor cells, enhancing its antitumor efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: The hydrochloride salt form has a pH range suitable for oral administration formulations.

Relevant analytical methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination .
Applications

Enzastaurin dihydrochloride is primarily investigated for:

  • Cancer Treatment: It shows promise in treating various malignancies such as glioblastoma multiforme and diffuse large B cell lymphoma.
  • Rare Diseases: Its potential application in Ehlers-Danlos syndrome highlights its versatility beyond oncology.

Clinical trials are ongoing to further evaluate its efficacy and safety across these indications, with several studies in advanced phases demonstrating significant interest from the scientific community .

Molecular Pharmacology of Enzastaurin Dihydrochloride

Mechanism of Action: Protein Kinase C (PKC) Isoform Selectivity

Inhibition of PKC-β and Downstream Signaling Pathways

Enzastaurin dihydrochloride functions as a potent, ATP-competitive inhibitor selectively targeting the serine/threonine kinase PKC-β. This synthetic bisindolylmaleimide compound binds to the ATP-binding site of PKC-β isoforms (particularly PKC-βI and PKC-βII), effectively suppressing their catalytic activity. PKC-β plays a pivotal role in B-cell receptor (BCR) signaling and tumor cell survival pathways. In Waldenström macroglobulinemia (WM), characterized by pathological PKC-β protein upregulation, enzastaurin treatment significantly blocked PKC-β enzymatic activity, leading to reduced proliferation (IC50 2.5-10 µM) in WM cell lines and primary CD19+ WM cells. This inhibition directly correlated with suppressed phosphorylation of key downstream substrates, including myristoylated alanine-rich C-kinase substrate (MARCKS) and ribosomal protein S6, both crucial for cell growth and survival signaling [2].

The inhibition extends beyond immediate PKC-β substrates. Enzastaurin disrupts the PKC-β-dependent activation of the mitogen-activated protein kinase (MAPK) cascade, a critical pathway for transmitting proliferative and survival signals from the cell membrane to the nucleus. This comprehensive disruption of signaling cascades results in significant anti-proliferative effects and induction of apoptosis in malignant B-cells [2] [9]. Importantly, enzastaurin retains activity even in the presence of bone marrow stromal cells, which typically provide protective signals to tumor cells, highlighting its potential to overcome microenvironment-mediated drug resistance [2].

Table 1: Enzastaurin Selectivity Profile Against Key Kinases

Kinase TargetPrimary FunctionEnzastaurin InhibitionCellular Consequence
PKC-βI/βIIB-cell signaling, proliferationHigh (Primary Target)Disrupted survival signaling, apoptosis
PKC-αCell growth, differentiationModerateContributes to growth arrest
PKC-γNeuronal functionWeak/MinimalLimited relevance in oncology
Akt (PKB)Survival signalingIndirect via PI3K pathwayEnhanced pro-apoptotic effects
GSK3βGlycogen metabolism, apoptosis regulationIndirect (via Akt)β-catenin stabilization

Cross-Inhibition of AGC Kinases and PI3K/AKT Modulation

Beyond its primary action on PKC-β, enzastaurin exhibits significant cross-reactivity within the AGC kinase family, which includes kinases structurally related to PKC such as PKA, PKG, and Akt (PKB). This broad-spectrum activity contributes to its multifaceted antitumor effects. Crucially, enzastaurin suppresses signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a major driver of cell survival, proliferation, and therapeutic resistance in numerous cancers, including glioblastoma, mantle cell lymphoma (MCL), and colorectal carcinoma [1] [5] [6].

In WM models, enzastaurin treatment led to a marked decrease in Akt phosphorylation at Ser473, a key activation site, and reduced Akt kinase activity. This inhibition occurs upstream of Akt, likely through interference with PDK1 activation or direct effects on Akt itself, given the structural similarities within the AGC kinase family. The suppression of Akt signaling represents a critical mechanism for enzastaurin's pro-apoptotic effects. In colorectal cancer (CRC) cells exhibiting chromosomal instability (CIN), enzastaurin's inhibition of PKC-β and associated pathways induced profound mitotic defects and apoptosis, effects linked to disrupted Akt signaling and its downstream control of mitotic regulators [2] [6]. The compound's ability to simultaneously target PKC-β and dampen PI3K/AKT signaling creates a synergistic blockade of two interconnected survival pathways, amplifying its cytotoxic potential compared to selective PKC-β inhibitors alone [1] [9].

Biochemical Interactions with Intracellular Targets

Suppression of GSK3β Phosphorylation and Apoptotic Induction

A key downstream consequence of enzastaurin-mediated inhibition of PKC-β and Akt is the modulation of glycogen synthase kinase 3 beta (GSK3β). GSK3β, a constitutively active kinase, is phosphorylated and inactivated by Akt at Ser9. Enzastaurin treatment reduces Akt-mediated phosphorylation of GSK3β, leading to an increase in GSK3β activity. Paradoxically, research in cutaneous T-cell lymphoma (CTCL) demonstrates that combining enzastaurin with direct GSK3 inhibitors (e.g., AR-A014418, LiCl, SB216763) results in synergistic cytotoxicity, significantly enhancing apoptosis compared to enzastaurin alone [3].

The mechanism underlying this synergy involves β-catenin stabilization and transcriptional activation. Both PKC and GSK3β phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Enzastaurin (inhibiting PKC) combined with a GSK3 inhibitor prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and nucleus. Nuclear β-catenin forms complexes with TCF/LEF transcription factors, modulating gene expression. In CTCL cells, this combination treatment significantly increased nuclear β-catenin levels and β-catenin/TCF-mediated transcriptional activity, as measured by luciferase reporter assays [3].

The critical link to apoptosis induction lies in the downstream targets of stabilized β-catenin. Combination therapy (enzastaurin + GSK3 inhibitor) significantly downregulated mRNA levels and surface expression of CD44, a transmembrane glycoprotein delivering potent survival signals through PI3K/Akt, ERK, Ras, and Lyn pathways. CD44 is known to confer resistance to cytotoxic agents and block p53-dependent apoptosis. Knockdown experiments confirmed the functional importance: shRNA-mediated suppression of β-catenin abolished the cytotoxic synergy of the drug combination and restored CD44 surface expression, directly linking β-catenin accumulation and CD44 repression to the enhanced apoptotic cell death [3].

Table 2: Key Signaling Effects of Enzastaurin and Synergy with GSK3 Inhibition

Molecular Target/PathwayEffect of Enzastaurin AloneEffect of Enzastaurin + GSK3 InhibitorFunctional Outcome
Akt phosphorylation (Ser473)DecreasedDecreasedReduced survival signaling
GSK3β phosphorylation (Ser9)Decreased (Increased GSK3β activity)Blocked (Inhibitor directly targets GSK3β)Dual blockade of GSK3β regulation
β-catenin phosphorylationReduced (PKC inhibition)Severely Reduced (PKC + GSK3 inhibition)Stabilization & accumulation
Nuclear β-catenin / TCF activityModerate IncreaseSignificant IncreaseAltered gene transcription
CD44 mRNA & surface expressionMinor decreaseProfound decreaseLoss of pro-survival signals
Caspase-3, -8, -9 & PARP cleavageInducedSignificantly EnhancedApoptosis execution

Modulation of Angiogenesis via VEGF Pathway Interference

Enzastaurin exerts significant anti-angiogenic effects primarily through its inhibition of PKC-β, a critical mediator of vascular endothelial growth factor (VEGF) signaling in endothelial cells. VEGF binding to its receptor (VEGFR) activates PKC-β, which is essential for triggering downstream processes like endothelial cell proliferation, migration, and tube formation – fundamental steps in new blood vessel development (angiogenesis). Enzastaurin potently blocks VEGF-induced PKC-β activation within endothelial cells [1] [7].

Preclinical studies demonstrate that enzastaurin reduces VEGF secretion by tumor cells and decreases microvascular density in tumor xenografts. In the rat corneal micropocket assay, a standard model for angiogenesis, enzastaurin significantly inhibited VEGF-induced neovascularization. This effect translates to human tumors, where enzastaurin treatment of xenograft models led to measurable reductions in tumor-associated microvascular density and decreased expression of VEGF within the tumor tissue itself [1] [7]. The anti-angiogenic activity is further linked to enzastaurin's ability to suppress signaling through the PI3K/Akt pathway in endothelial cells, which is also crucial for VEGF-mediated survival and growth signals [1] [6] [7].

The anti-angiogenic properties contribute significantly to enzastaurin's overall antitumor efficacy, particularly in highly vascularized tumors like glioblastoma. By disrupting the tumor's ability to induce new blood vessel formation, enzastaurin limits the supply of oxygen and nutrients essential for tumor growth and expansion. While clinical trials in recurrent glioblastoma did not show superior efficacy over lomustine monotherapy, the preclinical rationale for targeting VEGF-mediated angiogenesis via PKC-β inhibition in gliomas remains strong, potentially pointing to the need for combination approaches or better patient stratification [7] [8].

Table 3: Enzastaurin's Effects on Angiogenesis Markers and Pathways

Angiogenesis ComponentEffect of EnzastaurinExperimental Evidence
VEGF secretion by tumor cellsDecreasedReduced VEGF protein levels in tumor xenografts [1]
Endothelial Cell PKC-β ActivationInhibitedBlocked VEGF-induced signaling in endothelial cells [1] [7]
VEGF-induced NeovascularizationSuppressedInhibition in rat corneal micropocket assay [7]
Tumor Microvessel Density (MVD)ReducedDecreased CD31-positive vessels in xenograft models [1] [7]
Endothelial Cell PI3K/Akt SignalingInhibitedReduced phosphorylation of Akt in endothelial cells [1] [6]

Properties

CAS Number

365253-37-8

Product Name

Enzastaurin dihydrochloride

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;dihydrochloride

Molecular Formula

C32H31Cl2N5O2

Molecular Weight

588.5 g/mol

InChI

InChI=1S/C32H29N5O2.2ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);2*1H

InChI Key

BOXDCOAZYDKDDE-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl.Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.